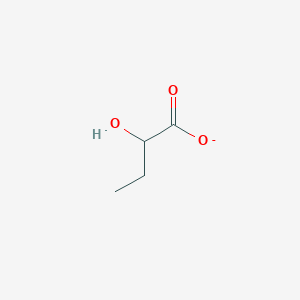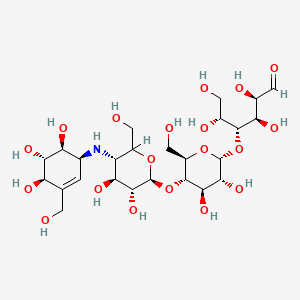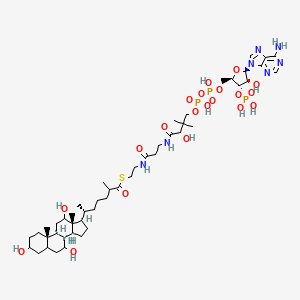
2-ニトロフェニルヒドラジン
概要
説明
2-Nitrophenylhydrazine is an organic compound with the molecular formula O2NC6H4NHNH2. It is a derivative of phenylhydrazine, where a nitro group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical reactions and analytical procedures.
科学的研究の応用
2-Nitrophenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds. The formation of hydrazones is a key step in many analytical procedures.
Biology: It is employed in the derivatization of peptides for mass spectrometry analysis, enhancing the detection and identification of peptides with post-translational modifications.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
2-Nitrophenylhydrazine, also known as 2-NPH, is a compound that primarily targets the respiratory system . It has been used as a pre-column labelling agent to convert saponified platelet phospholipids directly into corresponding fatty acids .
Mode of Action
It is known to interact with its targets through a process calledNPHylation . This process significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases .
Biochemical Pathways
2-Nitrophenylhydrazine is involved in the modification of peptides with two or more basic residues, including those with post-translational modifications (PTMs), such as methylation and phosphorylation . These modifications regulate many cellular processes including cell survival and apoptosis, cellular differentiation, metabolism, and signal transduction .
Pharmacokinetics
It is known that the compound is sensitive to light and should be stored at temperatures between 2-8°c .
Result of Action
The result of 2-Nitrophenylhydrazine’s action is the modification of peptides, which can affect their hydrophilicity and charge . This can influence their retention on a reversed-phase (RP) chromatography column and their fragmentation upon collisionally activated dissociation (CAD) .
Action Environment
The action of 2-Nitrophenylhydrazine can be influenced by environmental factors. For instance, the compound is light-sensitive, indicating that exposure to light could potentially affect its efficacy . Additionally, the compound’s stability is affected by temperature, as it should be stored at temperatures between 2-8°C .
生化学分析
Biochemical Properties
2-Nitrophenylhydrazine plays a significant role in biochemical reactions, particularly in the derivatization of carbonyl-containing compounds. It interacts with enzymes, proteins, and other biomolecules that possess carbonyl groups. For instance, 2-Nitrophenylhydrazine can react with aldehydes and ketones to form stable hydrazones, which are easier to detect and analyze using techniques like mass spectrometry and high-performance liquid chromatography . This interaction enhances the sensitivity and specificity of the detection methods, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-Nitrophenylhydrazine on various types of cells and cellular processes have been studied to understand its influence on cell function. 2-Nitrophenylhydrazine can impact cell signaling pathways, gene expression, and cellular metabolism by modifying carbonyl-containing biomolecules. These modifications can alter the activity of enzymes and proteins, leading to changes in cellular processes. For example, the formation of hydrazones with cellular aldehydes and ketones can affect metabolic pathways and signaling cascades, ultimately influencing cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenylhydrazine can change over time due to its stability and degradation. Studies have shown that 2-Nitrophenylhydrazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. The long-term effects of 2-Nitrophenylhydrazine on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cellular processes and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Nitrophenylhydrazine vary with different dosages in animal models. At low doses, 2-Nitrophenylhydrazine can effectively modify carbonyl-containing biomolecules without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These findings highlight the importance of dosage optimization in experimental settings to minimize adverse effects while maximizing the compound’s biochemical utility .
Metabolic Pathways
2-Nitrophenylhydrazine is involved in various metabolic pathways, primarily through its interaction with carbonyl-containing compounds. It can modify the activity of enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the formation of hydrazones with metabolic intermediates can alter the flow of metabolites through specific pathways, impacting overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical research and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Nitrophenylhydrazine within cells and tissues are influenced by its interactions with transporters and binding proteins. 2-Nitrophenylhydrazine can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution of 2-Nitrophenylhydrazine is crucial for optimizing its use in biochemical assays and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 2-Nitrophenylhydrazine can be synthesized through the nitration of phenylhydrazine. The process involves the reaction of phenylhydrazine with nitric acid under controlled conditions to introduce the nitro group at the ortho position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of 2-nitrophenylhydrazine typically involves the use of hydrazine sulfate and 2-nitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions: 2-Nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds.
Condensation: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Condensation: Carbonyl compounds like aldehydes and ketones.
Major Products:
Reduction: 2-Aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones.
類似化合物との比較
- 3-Nitrophenylhydrazine
- 4-Nitrophenylhydrazine
- 2,4-Dinitrophenylhydrazine
Comparison: 2-Nitrophenylhydrazine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it undergoes. For example, 2,4-dinitrophenylhydrazine is commonly used in the detection of carbonyl compounds, but the presence of two nitro groups makes it more reactive compared to 2-nitrophenylhydrazine. The position of the nitro group in 2-nitrophenylhydrazine also affects its reduction and substitution reactions, making it distinct from its isomers.
特性
IUPAC Name |
(2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-5-3-1-2-4-6(5)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBUNLLUASHNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6293-87-4 (mono-hydrochloride) | |
| Record name | 2-Nitrophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30184423 | |
| Record name | 2-Nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-19-3 | |
| Record name | (2-Nitrophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenylhydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE2KHJ2WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B1229355.png)

![disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B1229359.png)
![[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-sulfanylidenepurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1229360.png)

![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
![[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B1229366.png)
![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
